2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is primarily used in biochemical research for studying the mechanism of action of various enzymes and proteins.
Wirkmechanismus
The mechanism of action of 2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide involves the inhibition of specific enzymes. The compound binds to the active site of enzymes and prevents their activity. This mechanism of action has been studied extensively in various scientific studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its mechanism of action. The compound has been reported to inhibit the activity of various enzymes, which can have significant effects on biochemical pathways. The physiological effects of this compound have not been extensively studied, and further research is required to understand its potential applications in this field.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide in lab experiments include its well-established synthesis method, its potential applications in drug development, and its ability to inhibit the activity of specific enzymes. The limitations of using this compound include its potential toxicity and the need for further research to understand its physiological effects.
Zukünftige Richtungen
There are various future directions for research on 2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound and its potential applications in drug development.
2. Studies on the potential toxicity of this compound and its effects on physiological pathways.
3. Development of new derivatives of this compound with improved properties and applications.
4. Studies on the potential applications of this compound in the field of biochemistry and molecular biology.
Conclusion:
In conclusion, this compound is a synthetic compound that has various applications in scientific research. Its well-established synthesis method and potential applications in drug development make it an attractive candidate for further research. However, its potential toxicity and the need for further research to understand its physiological effects are limitations that need to be addressed. Further research in this field is required to fully understand the potential applications of this compound in various fields of science.
Synthesemethoden
The synthesis of 2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide involves the reaction of aniline with acetic anhydride to form N-acetylaniline. This compound is then reacted with azidoacetyl chloride to form N-(2-azidoacetyl)aniline. The final compound is obtained by reacting N-(2-azidoacetyl)aniline with N-cyclohexyl-2-(4-isopropylphenyl)acetamide. The synthesis method of this compound is well-established and has been reported in various scientific journals.
Wissenschaftliche Forschungsanwendungen
2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide has various applications in scientific research. It is primarily used in biochemical research for studying the mechanism of action of various enzymes and proteins. This compound is also used in the development of new drugs and therapies for various diseases. The compound has been reported to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development.
Eigenschaften
Molekularformel |
C25H31N5O2 |
---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
2-(N-(2-azidoacetyl)anilino)-N-cyclohexyl-2-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H31N5O2/c1-18(2)19-13-15-20(16-14-19)24(25(32)28-21-9-5-3-6-10-21)30(23(31)17-27-29-26)22-11-7-4-8-12-22/h4,7-8,11-16,18,21,24H,3,5-6,9-10,17H2,1-2H3,(H,28,32) |
InChI-Schlüssel |
HSXWGWBEPUSWEK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)NC2CCCCC2)N(C3=CC=CC=C3)C(=O)CN=[N+]=[N-] |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)NC2CCCCC2)N(C3=CC=CC=C3)C(=O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.